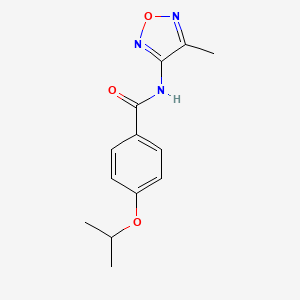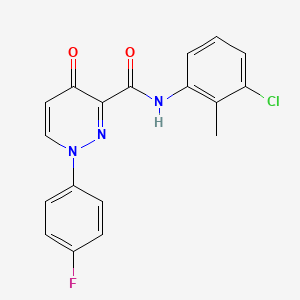
N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide, also known by its chemical formula C13H12N4O3, is a synthetic organic compound. Its structure consists of a benzene ring substituted with an oxadiazole moiety and an amide group. Let’s break down its components:
Benzene Ring: The benzene ring provides aromaticity and stability to the compound.
Oxadiazole Moiety: The 1,2,5-oxadiazole ring contributes to its unique properties.
Amide Group: The amide functional group contains a carbonyl (C=O) and a nitrogen (N-H) bond.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Amidation Reaction:
Industrial Production:: The compound can be synthesized on a larger scale using similar methods, with optimization for yield and purity.
Chemical Reactions Analysis
Oxidation: The benzamide group can undergo oxidation to form an N-hydroxybenzamide.
Reduction: Reduction of the oxadiazole ring can yield amines.
Substitution: Halogenation or nucleophilic substitution reactions can modify the benzene ring.
Common Reagents: Sodium borohydride (NaBH), phosphorus pentachloride (PCl), and more.
Major Products: N-hydroxybenzamide, substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential antitumor agents due to its unique structure.
Biological Studies: Used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Possible applications in organic electronics and materials science.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It may interact with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Similar Compounds: Other oxadiazole derivatives, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.
Uniqueness: The combination of benzamide and oxadiazole motifs sets it apart from related compounds.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)18-11-6-4-10(5-7-11)13(17)14-12-9(3)15-19-16-12/h4-8H,1-3H3,(H,14,16,17) |
InChI Key |
CCVILWWOYMQEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11390324.png)
![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11390330.png)

![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide](/img/structure/B11390344.png)
![6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390347.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11390351.png)
![5-Butyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11390353.png)
![N,N-dimethyl-4-[(6-propoxypyridazin-3-yl)oxy]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11390360.png)
![5-bromo-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B11390371.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390372.png)
![2-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11390378.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11390380.png)


